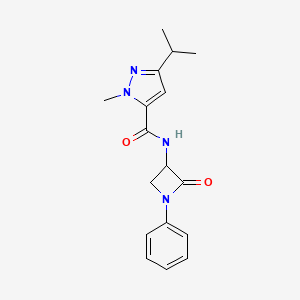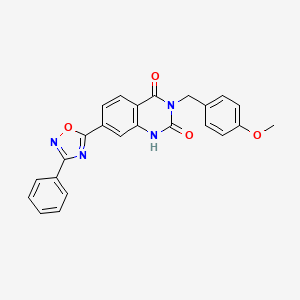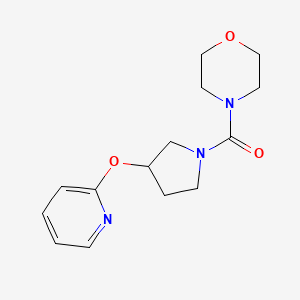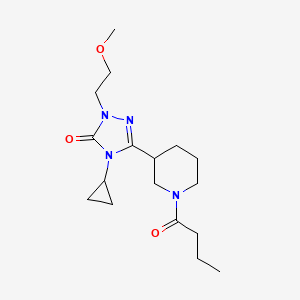
2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an azetidine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. The compound also contains a carboxamide group, which consists of a carbonyl group (C=O) attached to an amine group (NH2) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The pyrazole ring, for example, can participate in various reactions such as halogenation, nitration, and sulfonation. The azetidine ring can undergo ring-opening reactions, and the carboxamide group can participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole and azetidine rings could influence its solubility, boiling point, and melting point. The carboxamide group could form hydrogen bonds, which could affect its solubility in different solvents .Propriétés
IUPAC Name |
2-methyl-N-(2-oxo-1-phenylazetidin-3-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11(2)13-9-15(20(3)19-13)16(22)18-14-10-21(17(14)23)12-7-5-4-6-8-12/h4-9,11,14H,10H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVLVGCPIAUZHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2CN(C2=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)


![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)


![4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2374466.png)
![3-Ethoxy-2,2,4-trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran](/img/structure/B2374467.png)
![indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2374468.png)

